Lanierone

Description

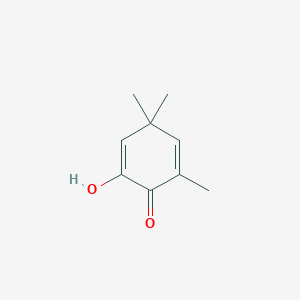

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C9H12O2/c1-6-4-9(2,3)5-7(10)8(6)11/h4-5,10H,1-3H3 |

InChI Key |

GKOBUKITZSFCJC-UHFFFAOYSA-N |

SMILES |

CC1=CC(C=C(C1=O)O)(C)C |

Canonical SMILES |

CC1=CC(C=C(C1=O)O)(C)C |

Synonyms |

lanierone |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Lanierone?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Lanierone (2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one), a significant semiochemical. The information is compiled from publicly available scientific literature and databases, with a focus on its chemical structure, physicochemical properties, biological function, and the methodologies used for its study.

Chemical Identity and Structure

This compound is a naturally occurring monoterpenoid ketone. It was first identified as a male-produced aggregation pheromone component of the pine engraver beetle, Ips pini, in New York.[1][2] It is also known as a volatile component of saffron. The fundamental chemical and physical properties of this compound are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is presented in the tables below. While experimental spectroscopic data is not widely available in public literature, predicted values based on the known structure are provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one | [1] |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| CAS Number | 28750-52-9 | [3][4] |

| Boiling Point | 274.07 °C (estimated) | [4] |

| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | [4] |

| Flash Point | 114.50 °C (estimated) | [4] |

| logP (o/w) | 1.928 (estimated) | [4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features | Rationale |

| ¹H-NMR | δ ~1.2 ppm (s, 6H, 2xCH₃) δ ~1.9 ppm (s, 3H, CH₃) δ ~6.0-7.0 ppm (m, 2H, vinyl H) δ ~5.5-6.5 ppm (s, 1H, OH) | Signals for gem-dimethyl, vinyl methyl, and vinyl protons are expected. The hydroxyl proton shift is variable.[5][6][7] |

| ¹³C-NMR | δ ~25-30 ppm (2xCH₃) δ ~15-20 ppm (CH₃) δ ~40-50 ppm (quaternary C) δ ~120-150 ppm (4x vinyl C) δ ~180-200 ppm (C=O) | Chemical shifts are estimated based on typical values for gem-dimethyl, vinyl methyl, quaternary, olefinic, and ketone carbons.[8][9][10][11] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch) ~2950 cm⁻¹ (C-H stretch) ~1660 cm⁻¹ (strong, C=O stretch, conjugated) ~1630 cm⁻¹ (C=C stretch) | Key absorbances correspond to the hydroxyl, alkyl, conjugated ketone, and alkene functional groups.[12][13][14][15][16] |

| Mass Spectrometry | M⁺ at m/z = 152 Fragments from loss of CH₃ (m/z=137), CO (m/z=124) | The molecular ion peak is expected at its molecular weight. Common fragmentations for ketones include alpha-cleavage (loss of methyl) and McLafferty rearrangement (if applicable), as well as loss of carbon monoxide.[17][18][19] |

Biological Function and Activity

This compound's primary biological role is as an aggregation pheromone for the pine engraver beetle, Ips pini. It acts in synergy with another pheromone component, ipsdienol.

Table 3: Pheromonal Activity of this compound on Ips pini

| Bait Composition | Observation | Source |

| Synthetic ipsdienol alone | Weakly attractive in the field. | [1][2] |

| This compound (1 part) + Ipsdienol (100 parts) | As attractive as natural pheromone sources. | [1][2] |

| This compound to Ipsdienol Ratios (10⁻⁴:1 to 1:1) | Increased beetle trap catches at lower ratios. | [1][2][20] |

| Increasing this compound proportion | Increased proportion of males trapped. | [1][20] |

| Natural Production by male I. pini | ~0.2% of the amount of ipsdienol produced. | [1][2] |

The response of Ips pini to this compound exhibits significant geographic variation, with the synergistic effect being strongest in eastern North America and less pronounced in California.[20][21]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and bioassay of this compound are not fully available in the public domain. However, the general methodologies reported in the literature are outlined below.

The original isolation and identification of this compound from male Ips pini followed a multi-step process.[1][2]

Caption: Workflow for the Isolation and Identification of this compound.

While a detailed protocol is not available, an improved synthesis of this compound has been reported starting from isophorone.[22] The general steps involve:

-

Chlorination of 2-hydroxy-isophorone.

-

Rearrangement to 6-chloro-2-hydroxyisophorone.

-

De-hydrochlorination to yield this compound.

Another patented method describes the synthesis of 2,4,6-trimethyl-4-hydroxycyclohexa-2,5-dien-1-one through the chemical or electrochemical oxidation of 1,3,5-trimethylbenzene (mesitylene).[23]

Field experiments to determine the biological activity of this compound typically employ a subtractive bioassay design using funnel traps.[20]

-

Trap Setup: Multiple-funnel traps are deployed in a grid or transect with sufficient spacing to avoid interference.

-

Bait Preparation: Lures are prepared with different chemical compositions:

-

Negative Control (unbaited trap).

-

Ipsdienol alone.

-

This compound alone.

-

A combination of ipsdienol and this compound in various ratios.

-

-

Data Collection: Traps are checked periodically, and the number of male and female Ips pini are counted.

-

Analysis: Statistical analysis is performed to compare the attractiveness of different bait combinations.

Signaling Pathway

This compound, as an odorant, is detected by the insect's olfactory system. The signal transduction process is believed to follow a general pathway for insect olfaction, initiated by the binding of the pheromone to an odorant receptor.

Caption: Generalized Insect Olfactory Signaling Pathway for this compound.

This pathway illustrates that this compound likely enters the sensillum, binds to an Odorant-Binding Protein (OBP), and is then transported to an Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron. This binding event opens an ion channel, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the brain.

References

- 1. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]

- 4. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one [flavscents.com]

- 5. hmdb.ca [hmdb.ca]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C nuclear magnetic resonance data of lanosterol derivatives--profiling the steric topology of the steroid skeleton via substituent effects on its 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanthanum-induced 13C-n.m.r. shifts: a novel probe of π-electron delocalisation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scispace.com [scispace.com]

- 21. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. data.epo.org [data.epo.org]

The Discovery and Isolation of Lanierone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, identification, and biological activity of lanierone, a key pheromone component of the pine engraver beetle, Ips pini. The information presented is compiled from seminal research in the field of chemical ecology, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction

The pine engraver, Ips pini, is a significant pest in pine and spruce forests throughout North America.[1] Like many bark beetles, it utilizes a complex chemical communication system to coordinate mass attacks on host trees. This communication is primarily mediated by aggregation pheromones, which are chemical signals that attract other beetles to a suitable host. For many years, the primary aggregation pheromone of Ips pini was thought to be a single compound, ipsdienol. However, research in the early 1990s led to the discovery of a new, synergistic pheromone component named this compound.[2][3]

This compound, chemically identified as 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, was found to be produced by male Ips pini and significantly enhances the attractiveness of ipsdienol.[1][2][3] This discovery was a crucial step in understanding the chemical ecology of this pest and opened new avenues for the development of more effective pest management strategies. The small amount of this compound produced relative to ipsdienol, and its similar retention time on nonpolar gas chromatography columns, likely contributed to it being overlooked in earlier studies.[2][3]

This guide details the pioneering work that led to the isolation and characterization of this compound, providing a technical foundation for researchers in pheromone chemistry, insect behavior, and the development of semiochemical-based pest control agents.

Experimental Protocols

The following sections describe the detailed methodologies employed in the discovery and characterization of this compound from Ips pini.

Insect Rearing and Pheromone Collection

Objective: To collect the volatile organic compounds (VOCs) released by male Ips pini for chemical analysis.

Methodology:

-

Ips pini Colony Maintenance: Beetles were collected from infested pine logs and reared in the laboratory.[4] To induce pheromone production, individual male beetles were introduced into the phloem of fresh red pine logs.[2]

-

Volatile Collection System: The logs containing the male beetles were placed in large glass chambers (e.g., 1-liter collection jars) and aerated with charcoal-filtered air.[2]

-

Adsorbent Trapping: The air exiting the chambers was passed through filters containing a porous polymer adsorbent, Porapak Q, to trap the volatile compounds.[2] Two filters were typically connected in series to ensure efficient capture.[2]

-

Elution of Volatiles: After the collection period (e.g., 24 hours), the Porapak Q was eluted with a high-purity solvent, such as pentane or hexane, to recover the trapped volatiles.[2]

-

Concentration: The resulting solution was carefully concentrated to a small volume to prepare it for chemical analysis.[2]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the chemical components of the collected volatiles.

Methodology:

-

Gas Chromatography (GC): The concentrated volatile extract was injected into a gas chromatograph. A nonpolar capillary column was often used initially, which revealed a complex mixture of compounds.[2]

-

Mass Spectrometry (MS): The GC was coupled to a mass spectrometer, which provided mass spectral data for each separated compound. This data is crucial for determining the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Fractionation and Bioassay: The effluent from the GC column was split, with a portion going to the MS detector and the other to a collection port. Fractions corresponding to specific peaks were collected and subjected to bioassays to determine their biological activity.[2]

-

Identification of this compound: Through this process, a previously unidentified compound that elicited a strong behavioral response in Ips pini was isolated. Spectrometric analysis, including NMR, led to its identification as 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, which was named this compound.[2][3]

Behavioral Bioassays

Objective: To determine the behavioral response of Ips pini to the isolated compounds.

Methodology:

-

Laboratory Bioassay: A walking bioassay was conducted in a laboratory setting. Groups of beetles were exposed to different stimuli, including the collected GC fractions, synthetic this compound, synthetic ipsdienol, and combinations thereof. The attractiveness of each stimulus was quantified by the number of beetles responding.[2]

-

Field Bioassay: Field trials were conducted using traps baited with different chemical lures. The treatments included synthetic this compound and ipsdienol in various ratios, as well as controls. The number of male and female beetles captured in each trap was recorded to assess the attractiveness and synergistic effects of the compounds under natural conditions.[2]

Quantitative Data

The following tables summarize the key quantitative findings from the research on this compound.

Table 1: Production of this compound Relative to Ipsdienol

| Compound | Production Level (relative to Ipsdienol) | Producing Sex | Reference |

| This compound | ~0.2% | Male | [2][3] |

| Ipsdienol | 100% | Male | [2][3] |

Table 2: Field Bioassay Results - this compound and Ipsdienol Combinations

| Treatment (this compound:Ipsdienol Ratio) | Mean Beetle Catch (per trap) | Proportion of Males Trapped (%) | Reference |

| 1:100 | High (comparable to natural pheromone) | Increased with higher this compound ratios | [2][3] |

| 1:1000 | Increased beetle trap numbers | Increased with higher this compound ratios | [2][3] |

| 1:10000 | Increased beetle trap numbers | Increased with higher this compound ratios | [2][3] |

| 1:1 | Increased beetle trap numbers | Increased with higher this compound ratios | [2][3] |

| Ipsdienol alone | Weakly attractive | - | [2][3] |

Note: Specific trap catch numbers can vary based on environmental conditions and experimental setup. The table reflects the general trends observed.

Visualizations

The following diagrams illustrate the key experimental workflows and conceptual relationships in the discovery and study of this compound.

Caption: Experimental workflow for the discovery and isolation of this compound.

Caption: Synergistic relationship between this compound and Ipsdienol.

Conclusion

The discovery of this compound as a synergistic component of the Ips pini aggregation pheromone was a landmark in bark beetle chemical ecology. It highlighted the subtlety and complexity of insect communication systems and underscored the importance of thorough analytical and bioassay-guided fractionation in identifying minor but behaviorally significant semiochemicals. The methodologies detailed in this guide provide a blueprint for the discovery of novel bioactive compounds and serve as a valuable resource for researchers and professionals working on the development of sustainable pest management solutions. The synergistic action of this compound with ipsdienol offers a more potent and specific attractant for monitoring and controlling Ips pini populations, demonstrating the practical applications of fundamental chemical ecology research.

References

- 1. From Sampling to Analysis: How to Achieve the Best Sample Throughput via Sampling Optimization and Relevant Compound Analysis Using Sum of Ranking Differences Method? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ockenfels-syntech.com [ockenfels-syntech.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to Pheromone Biosynthesis in the Pine Engraver Beetle (Ips pini): The Lanierone Enigma

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The pine engraver beetle, Ips pini, utilizes a complex chemical communication system for aggregation, in which the synergistic action of ipsdienol and Lanierone plays a crucial role. While significant strides have been made in understanding the de novo biosynthesis of ipsdienol via the mevalonate pathway, the biosynthetic origin of this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) remains an unresolved area of research. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's chemical ecology and analysis, alongside a detailed exploration of the well-documented biosynthetic pathway of its co-attractant, ipsdienol. This document aims to equip researchers with the established methodologies and a clear understanding of the existing knowledge gaps, thereby fostering future investigations into the complete pheromone production of this significant forest pest.

The this compound Enigma: An Uncharted Biosynthetic Pathway

Despite its importance as a synergistic aggregation pheromone component in Ips pini, the biosynthetic pathway of this compound is currently not elucidated in published scientific literature.[1][2][3] this compound is a male-produced compound that, in specific ratios with ipsdienol, significantly enhances the attraction of conspecifics.[1][2] Its production is known to be geographically variable, which has implications for the chemical ecology of different Ips pini populations.[3] While the chemical structure of this compound is well-defined, the precursor molecules, enzymatic steps, and genetic underpinnings of its synthesis by the pine engraver beetle are yet to be discovered. The following sections will focus on the established knowledge surrounding this compound's role and analysis, and the detailed biosynthesis of its better-understood pheromonal counterpart, ipsdienol.

This compound: Chemical Profile and Ecological Significance

This compound's role as a pheromone is intricately linked to its interaction with ipsdienol. In laboratory and field settings, a combination of synthetic this compound and ipsdienol, typically in a 1:100 ratio, has been shown to be as attractive as natural pheromone sources from male beetles.[1][2] Synthetic ipsdienol alone demonstrates weak attractiveness, highlighting the synergistic effect of this compound.[1]

Table 1: Production and Activity of this compound in Ips pini

| Parameter | Observation | Source(s) |

| Chemical Name | 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one | [1] |

| Production | Exclusively by male Ips pini | [1][2] |

| Relative Abundance | Approximately 0.2% of the amount of ipsdienol produced | [1][2] |

| Bioactivity | Synergistically enhances the attractiveness of ipsdienol | [1][2] |

| Optimal Ratio (this compound:Ipsdienol) | 1:100 for maximal attraction | [1] |

| Geographic Variation | Production and synergistic effect vary across different populations | [3] |

Experimental Protocols for this compound Analysis

The identification and quantification of this compound from Ips pini have been achieved through specific experimental protocols. The following methodologies are based on published studies.

Volatile Collection from Ips pini

This protocol is adapted from the methods used for collecting airborne pheromones from male beetles.

Objective: To trap volatile organic compounds, including this compound and ipsdienol, released by male Ips pini.

Materials:

-

Glass chamber for housing beetles and a host log section (e.g., red pine)

-

Air purification system (e.g., activated charcoal filter)

-

Volatile collection trap (e.g., glass tube containing Porapak Q adsorbent resin)

-

Vacuum pump and flow meter

-

Solvent for elution (e.g., pentane or hexane)

Procedure:

-

Introduce a cohort of male Ips pini beetles into the glass chamber containing a suitable section of a host pine log to initiate boring and pheromone production.

-

Draw purified air through the chamber at a controlled flow rate.

-

Pass the effluent air through the Porapak Q trap to adsorb the volatile compounds.

-

After a set collection period (e.g., 24-48 hours), remove the Porapak Q trap.

-

Elute the trapped volatiles from the Porapak Q resin using a minimal volume of high-purity solvent.

-

Concentrate the eluate under a gentle stream of nitrogen if necessary.

-

The resulting extract is now ready for chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound and ipsdienol in the collected volatile extracts.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., nonpolar column like SPB-5)

Procedure:

-

Inject a small aliquot (e.g., 1 µL) of the volatile extract into the GC inlet.

-

Employ a suitable temperature program to separate the compounds based on their boiling points and interactions with the column's stationary phase.

-

Identify this compound and ipsdienol by comparing their retention times and mass spectra with those of authentic synthetic standards.

-

For quantification, create a calibration curve using known concentrations of synthetic standards and compare the peak areas of the analytes in the sample to this curve. Selective ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target compounds.[4]

The Biosynthesis of Ipsdienol: A Known Pathway

In stark contrast to this compound, the biosynthesis of the primary aggregation pheromone, ipsdienol, in Ips pini has been extensively studied. It is produced de novo via the mevalonate pathway.[5][6][7] This pathway is initiated from acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

The Mevalonate Pathway in Ips pini

The key enzymes and intermediates in the de novo synthesis of ipsdienol have been identified, and the coordinated regulation of the genes encoding these enzymes has been demonstrated.[7] Phloem feeding by male beetles induces a significant increase in the expression of all genes in the mevalonate pathway necessary for pheromone biosynthesis.[7]

Table 2: Key Genes in the Mevalonate Pathway for Ipsdienol Biosynthesis in Male Ips pini

| Gene | Enzyme | Function | Regulation | Source(s) |

| ACAT | Acetoacetyl-CoA thiolase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. | Upregulated upon feeding. | [7] |

| HMGS | HMG-CoA synthase | Converts acetoacetyl-CoA to HMG-CoA. | Upregulated upon feeding. | [7] |

| HMGR | HMG-CoA reductase | Reduces HMG-CoA to mevalonate; a key regulatory step. | Upregulated upon feeding. | [7] |

| MDC | Mevalonate 5-diphosphate decarboxylase | Converts mevalonate-5-diphosphate to isopentenyl-5-diphosphate. | Upregulated upon feeding. | [7] |

| IPPI | Isopentenyl-diphosphate isomerase | Isomerizes IPP to DMAPP. | Upregulated upon feeding. | [7] |

| GPPS | Geranyl-diphosphate synthase | Condenses IPP and DMAPP to form geranyl diphosphate (GPP). | Upregulated upon feeding. | [7] |

| FPPS | Farnesyl-diphosphate synthase | Not directly in the ipsdienol pathway but part of the broader isoprenoid synthesis machinery. | Upregulated upon feeding. | [7] |

Visualization of the Ipsdienol Biosynthetic Pathway

The following diagrams illustrate the core logic of the mevalonate pathway leading to the synthesis of ipsdienol.

Caption: De novo biosynthesis of ipsdienol via the mevalonate pathway in Ips pini.

Experimental Workflow for Studying Gene Expression

The regulation of pheromone production can be investigated by quantifying gene expression levels in response to stimuli like feeding.

Caption: Workflow for analyzing gene expression in pheromone biosynthesis.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway in Ips pini represents a significant opportunity for advancing our understanding of insect chemical ecology and for developing novel pest management strategies. Future research should focus on:

-

Precursor Identification: Utilizing radiolabeled precursors, structurally related to terpenes and other potential starting materials, to identify the building blocks of this compound.

-

Enzyme Discovery: Employing transcriptomic and proteomic approaches to compare fed versus unfed male beetles to identify candidate enzymes, such as oxidoreductases, hydroxylases, or synthases, that may be involved in the final steps of this compound formation.

-

Functional Genomics: Using techniques like RNA interference (RNAi) to knock down the expression of candidate genes and observe the effect on this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. slunik.slu.se [slunik.slu.se]

Lanierone: A Comprehensive Technical Guide to Its Natural Sources Beyond Insect Pheromones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one), a molecule of interest for its biological activity. While initially identified as a crucial component of the aggregation pheromone of the pine engraver beetle, Ips pini, this guide focuses on its broader natural occurrences, particularly its presence in saffron. This document outlines the methodologies for isolation and characterization from both insect and plant sources, presents quantitative data, and visualizes experimental workflows.

Introduction to this compound

This compound is a naturally occurring cyclic ketone. Its discovery and primary characterization were in the context of chemical ecology, where it was found to be a pheromone used by the pine engraver beetle, Ips pini.[1][2] In this context, it acts synergistically with other compounds, such as ipsdienol, to mediate the aggregation of these beetles. However, subsequent research has revealed its presence in a completely different biological domain: the aroma profile of saffron, one of the world's most valued spices.[3][4] This dual occurrence in both the animal and plant kingdoms makes this compound a subject of significant interest for researchers exploring natural product chemistry and its potential applications.

Natural Sources of this compound

To date, this compound has been identified from two primary natural sources: the pine engraver beetle (Ips pini) and the stigmas of the saffron crocus (Crocus sativus).

Insect Source: Ips pini

This compound is a male-produced pheromone of the pine engraver beetle, Ips pini.[1][2] It is a minor but critical component of the beetle's aggregation pheromone blend. The production of this compound can vary geographically among different populations of Ips pini.

Plant Source: Saffron (Crocus sativus)

This compound has been identified as a volatile component contributing to the characteristic aroma of saffron.[3][4] It is one of the many compounds that create the complex and highly prized fragrance of this spice, which is described as hay-like.

Quantitative Data

The following table summarizes the quantitative data available for this compound from its known natural sources.

| Source Organism | Part/Sex | Method of Analysis | Quantity of this compound | Reference |

| Ips pini | Male | GC-MS | ~0.2% of ipsdienol | [1][2] |

| Crocus sativus (Saffron) | Stigmas | GC-O, GC-MS | Identified as a key aroma-active compound with a high flavor dilution factor. Specific concentration data is not readily available in the reviewed literature. | [5] |

Experimental Protocols

The following sections detail the general experimental methodologies for the isolation and identification of this compound from its natural sources, based on published scientific literature.

Isolation and Identification from Ips pini

The pioneering work on this compound identification from Ips pini involved the collection of volatiles from male beetles, followed by fractionation and analysis.

4.1.1 Collection of Volatiles: Volatiles from male Ips pini were collected by aerating the beetles and trapping the volatile compounds on a porous polymer adsorbent, such as Porapak Q.

4.1.2 Gas Chromatography (GC) Fractionation: The trapped volatiles were then eluted from the adsorbent and subjected to gas chromatography to separate the different components of the pheromone blend.

4.1.3 Spectrometric Identification: The isolated this compound fraction was then analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its chemical structure. The definitive identification of this compound as 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one was achieved through these spectrometric techniques.[1]

Isolation and Identification from Saffron (Crocus sativus)

The identification of this compound in saffron has been part of broader studies on the volatile composition of the spice.

4.2.1 Sample Preparation: Dried saffron stigmas are used as the starting material.

4.2.2 Extraction of Volatiles: Several methods have been employed to extract the volatile compounds from saffron, including:

-

Steam Distillation (SD): A classic method for extracting essential oils.

-

Micro-Steam Distillation Extraction (MSDE): A scaled-down version of steam distillation.

-

Vacuum Headspace (VHS): A technique to collect the most volatile compounds above the sample under vacuum.

-

Solid-Phase Microextraction (SPME): A modern, solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatiles.

4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted volatile fraction is then injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and polarity on the GC column, and then fragmented and detected by the mass spectrometer, allowing for their identification by comparing their mass spectra to libraries of known compounds.

4.2.4 Gas Chromatography-Olfactometry (GC-O): To determine the contribution of individual compounds to the overall aroma, GC-O is used. In this technique, the effluent from the GC column is split, with one portion going to the MS detector and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. This compound was identified as a key aroma-active compound in saffron using this method.[5]

Biosynthesis

The biosynthetic pathway of this compound in both Ips pini and saffron has not been fully elucidated. In insects, pheromones are often derived from fatty acid or isoprenoid pathways. In plants, volatile terpenoids and other aromatic compounds are synthesized through various complex pathways, often starting from primary metabolites. Further research is needed to understand the enzymatic steps leading to the formation of this compound in these diverse organisms.

Conclusion

This compound presents a fascinating case of a single natural product being utilized in vastly different biological contexts. Its role as an insect pheromone is well-established, and its newly discovered presence as an aroma component in saffron opens up new avenues for research. The methodologies outlined in this guide provide a foundation for researchers interested in further exploring the natural sources, biosynthesis, and potential applications of this intriguing molecule. The starkly different natural sources suggest either a convergent evolution of the biosynthetic pathway or a more widespread occurrence in nature that is yet to be fully discovered. This guide serves as a critical resource for scientists and professionals in the fields of natural product chemistry, chemical ecology, and drug development who are interested in the study of this compound.

References

An In-depth Technical Guide to 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one (Lanierone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, a naturally occurring compound also known as Lanierone. This document consolidates available data on its identification, physicochemical characteristics, synthesis, spectral analysis, and biological significance, with a particular focus on its role as an insect pheromone. Detailed experimental protocols and data are presented to support further research and application in relevant fields.

Introduction

2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, systematically named this compound, is a volatile organic compound with significant relevance in chemical ecology.[1] It is recognized as a key component of the aggregation pheromone of the pine engraver beetle, Ips pini, and is also found as a volatile component in saffron.[2] Its unique chemical structure and biological activity make it a subject of interest for researchers in fields ranging from entomology to synthetic chemistry and potentially drug discovery.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one is presented below. It is important to note that while some properties have been experimentally determined, others are estimations based on computational models.

Table 1: Physical and Chemical Properties of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| CAS Number | 28750-52-9 | [3] |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Boiling Point | 274.07 °C (estimated) | [4][5] |

| Density | Not available | |

| Solubility | 3755 mg/L in water at 25 °C (estimated) | [4][5] |

| logP (o/w) | 1.928 (estimated) | [5] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [5] |

Synthesis

A reported synthesis of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one involves a multi-step process starting from isophorone.[6] The overall yield for this process is reported to be in the range of 40-558%.[6]

Synthesis Pathway from Isophorone

The synthesis involves the following key transformations:

-

Chlorination of 2-hydroxy-isophorone.

-

Rearrangement to 6-chloro-2-hydroxyisophorone.

-

De-hydrochlorination to yield the final product.

Caption: Synthesis workflow from Isophorone.

Detailed Experimental Protocol

Hypothetical Key Steps (based on related syntheses):

-

Step 1: Formation of 2-hydroxyisophorone: This step would likely involve the oxidation of isophorone.

-

Step 2: Chlorination and Rearrangement: Treatment of 2-hydroxyisophorone with a chlorinating agent would be followed by a rearrangement, potentially acid or base-catalyzed, to form the 6-chloro-2-hydroxyisophorone intermediate.

-

Step 3: De-hydrochlorination: The final step would involve the elimination of HCl from the intermediate, likely using a base, to form the dienone product.

Note: The development of a specific and optimized protocol would require experimental investigation.

Spectral Data

Detailed experimental spectral data for 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one are not available in the public domain. The following represents a general expectation for the spectral characteristics of this molecule based on its structure.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Features:

-

Signals in the olefinic region for the vinyl protons.

-

Singlets for the methyl groups, with distinct chemical shifts for the gem-dimethyl groups and the methyl group on the double bond.

-

A broad singlet for the hydroxyl proton.

Expected ¹³C NMR Features:

-

A signal for the carbonyl carbon in the downfield region.

-

Signals for the olefinic carbons.

-

Signals for the quaternary carbon and the carbon bearing the hydroxyl group.

-

Signals for the methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Absorption Bands:

-

A broad O-H stretching band for the hydroxyl group.

-

A strong C=O stretching band for the ketone.

-

C=C stretching bands for the double bonds in the ring.

-

C-H stretching and bending vibrations for the methyl and vinyl groups.

Chemical Reactivity and Stability

Information regarding the specific chemical reactivity and stability of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one is limited. As a dienone, it is expected to undergo reactions typical of this functional group, such as conjugate additions. The presence of the hydroxyl group and the trimethyl substitution pattern will influence its reactivity profile. Stability studies under various conditions (e.g., pH, temperature, light exposure) would be necessary to fully characterize this compound.

Biological Activity and Signaling Pathways

The most well-documented biological activity of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one (this compound) is its role as a semiochemical in insect communication.

Pheromonal Activity in Ips pini

This compound is a male-produced aggregation pheromone component of the pine engraver beetle, Ips pini.[1] It acts synergistically with ipsdienol, another pheromone component, to attract both male and female beetles.[1][7] The ratio of this compound to ipsdienol can influence the attraction and the sex ratio of the responding beetles.[1]

Olfactory Reception and Signaling Pathway

While the specific signaling cascade for this compound in Ips pini has not been fully elucidated, a highly expressed specialist odorant receptor, ItypOR36, has been identified in the Eurasian spruce bark beetle, Ips typographus, that responds specifically to this compound.[8] This suggests a dedicated olfactory pathway for its detection.

The general mechanism of insect olfaction involves the binding of a ligand (in this case, this compound) to an Odorant Receptor (OR) located on the dendrite of an Olfactory Sensory Neuron (OSN). This binding event opens a non-specific cation channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers for processing, ultimately leading to a behavioral response.

Caption: Proposed this compound signaling pathway in Ips beetles.

Conclusion

2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one is a molecule of significant interest due to its defined role in insect chemical communication. While its basic chemical identity is established, there is a notable lack of comprehensive, experimentally determined data for many of its physical and chemical properties, as well as detailed, reproducible experimental protocols for its synthesis and analysis. Further research is warranted to fill these knowledge gaps, which would not only benefit the study of chemical ecology but also enable the exploration of this compound's potential in other applications, including as a scaffold in drug development. The identification of a specific olfactory receptor for this compound opens up avenues for studying insect-plant interactions and developing novel pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H12O2 | CID 642486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]

- 5. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one [flavscents.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]

Lanierone in Saffron: A Technical Guide on its Role as a Key Volatile Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saffron (Crocus sativus L.), the world's most expensive spice, is renowned for its distinctive color, flavor, and aroma. These properties are conferred by a complex mixture of secondary metabolites, primarily apocarotenoids. While safranal is widely recognized as the principal aroma compound, a multitude of other volatile and semi-volatile molecules contribute to saffron's nuanced aromatic profile. Among these, Lanierone (2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one) has been identified as a significant, hay-like odorant. This technical guide provides a comprehensive overview of this compound's role in saffron, detailing its chemical properties, putative biosynthetic origins, and the analytical methodologies used for its detection. This document synthesizes current scientific knowledge to serve as a resource for research and development in the fields of food science, natural products chemistry, and pharmacology.

Introduction

This compound, chemically known as 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one, is a volatile organic compound (VOC) that contributes to the characteristic aroma of saffron. Although present in smaller quantities compared to safranal, its potent, hay-like aroma makes it a key contributor to the overall sensory profile of the spice[1]. Interestingly, this compound also functions as an aggregation pheromone for the pine engraver beetle, Ips pini, highlighting its biological significance across different natural systems[2][3]. Understanding the chemistry, biosynthesis, and analytical quantification of this compound is crucial for a complete characterization of saffron quality and for exploring the potential biological activities of its lesser-known constituents.

Chemical and Physical Properties

This compound is a cyclic ketone with a molecular formula of C9H12O2. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Preferred IUPAC Name | 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one | [4] |

| CAS Number | 28750-52-9 | [4] |

| Chemical Formula | C₉H₁₂O₂ | [4] |

| Molar Mass | 152.193 g·mol⁻¹ | [4] |

| Odor | Hay-like | [4][1] |

| Boiling Point (est.) | 274.07 °C @ 760.00 mm Hg | [5] |

| Vapor Pressure (est.) | 0.001000 mmHg @ 25.00 °C | [5] |

| logP (o/w) (est.) | 1.928 | [5] |

Biosynthesis of Volatile Compounds in Saffron

The primary volatile compounds in saffron are apocarotenoids, which are formed through the oxidative cleavage of carotenoids[6]. The biosynthesis of major compounds like safranal, crocin, and picrocrocin originates from the C40 carotenoid, zeaxanthin[7][8].

The specific biosynthetic pathway for this compound in Crocus sativus has not been fully elucidated. However, it is structurally related to other C9 ketones found in saffron, such as isophorone and 4-ketoisophorone, which are considered key volatile compounds[1][9]. It is hypothesized that these compounds, including this compound, may arise from the degradation of picrocrocin or other carotenoid precursors. The proposed general pathway for major apocarotenoids is depicted below.

Analysis of this compound in Saffron

The analysis of volatile compounds in saffron, including this compound, is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). Due to the low concentration of many volatiles, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is typically employed.

Quantitative and Semi-Quantitative Data

Direct quantitative data for this compound in saffron is sparse in the literature. Most studies focus on the major volatiles like safranal. However, its importance has been highlighted in sensory studies. One study, using aroma extract dilution analysis (AEDA), tentatively identified this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) as having the highest flavor dilution (FD) factor in both simultaneous distillation-extraction (SDE) and direct extraction (DE) saffron samples, indicating it is a highly potent odorant despite its likely low concentration[1].

| Compound | Analysis Method | Matrix | Finding | Reference(s) |

| This compound | GC-Olfactometry (AEDA) | Saffron Extract | Highest log₃(Flavor Dilution Factor) | [1] |

| This compound | HS-SPME-GC-MS | Saffron Volatiles | Identified as a minor volatile component | [9][10] |

Experimental Protocol: HS-SPME-GC-MS Analysis of Saffron Volatiles

This protocol is a synthesized methodology based on common practices described in the literature for the analysis of saffron's volatile fraction[9][10].

Objective: To extract, separate, and identify volatile compounds from saffron, including this compound.

Materials:

-

Saffron stigmas

-

Grinder (e.g., cryogenic or mortar and pestle)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer block

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation:

-

Grind saffron stigmas into a fine powder immediately before analysis to minimize loss of volatile compounds.

-

Accurately weigh approximately 300 mg of the saffron powder into a 20 mL headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Precondition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC injection port).

-

Place the vial in a heating block and allow it to equilibrate at a set temperature (e.g., 30-45 °C) for 5-10 minutes.

-

Insert the SPME fiber assembly through the vial's septum and expose the fiber to the headspace above the saffron powder.

-

Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 10-30 minutes) at the set temperature.

-

After the extraction period, retract the fiber into the needle.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately insert the SPME fiber into the heated injection port of the GC (e.g., 250-270 °C) to desorb the analytes onto the column.

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, then ramps up at a controlled rate (e.g., 4 °C/min) to a final temperature (e.g., 210-250 °C), followed by a final hold period.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: e.g., 230 °C.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.

-

Biological Activity and Signaling Pathways

While this compound is a known insect pheromone, its pharmacological effects and impact on human signaling pathways are not well-documented. The vast majority of research into the bioactivity of saffron focuses on its major constituents: crocins (responsible for color and antioxidant effects) and safranal (aroma, anticonvulsant, and antidepressant effects)[10][11].

Given that this compound is a terpenoid, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties[12][13]. However, specific studies on this compound are required to determine its potential pharmacological profile. At present, there is no published research detailing specific signaling pathways modulated by this compound in mammalian systems. This represents a significant knowledge gap and a promising area for future research, particularly for drug development professionals seeking novel bioactive compounds from natural sources.

Conclusion and Future Directions

This compound is an important, albeit minor, volatile constituent that shapes the unique aroma of high-quality saffron. While robust analytical methods exist for its detection, there is a clear need for further research in several key areas:

-

Quantitative Analysis: Development and application of validated methods to quantify this compound concentrations across different saffron cultivars, geographical origins, and processing conditions.

-

Biosynthesis: Elucidation of the specific enzymatic steps leading to the formation of this compound in Crocus sativus.

-

Pharmacological Activity: Investigation into the potential biological activities of isolated this compound, including its effects on cellular signaling pathways, to determine any therapeutic potential.

A deeper understanding of compounds like this compound will not only enhance the quality control of saffron but also unlock the potential of its full chemical diversity for applications in the food, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Implications of Carotenoid Biosynthetic Genes in Apocarotenoid Formation during the Stigma Development of Crocus sativus and Its Closer Relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantae.org [plantae.org]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. Comprehensive Evaluation of the Volatomic Fingerprint of Saffron from Campania towards Its Authenticity and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Reception of Lanierone in Ips pini: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory reception of lanierone, a key synergistic aggregation pheromone component, in the pine engraver beetle, Ips pini. While behavioral responses to this compound in I. pini are well-documented, this guide synthesizes the current understanding of the molecular and physiological mechanisms underlying its detection. Due to a lack of specific published electrophysiological and receptor-level data for Ips pini, this document leverages detailed findings from the closely related species, Ips typographus, as a predictive model for the core olfactory processes. This guide details the known behavioral effects, presents quantitative data in structured tables, outlines key experimental protocols, and provides visualizations of the implicated signaling pathways and experimental workflows to facilitate further research and development in the field of chemical ecology and pest management.

Introduction: The Role of this compound in Ips pini Chemical Ecology

The pine engraver, Ips pini, utilizes a sophisticated system of chemical communication to coordinate mass attacks on host trees and facilitate mating.[1] The primary aggregation pheromone produced by males is ipsdienol.[1] However, another male-produced compound, this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one), acts as a crucial synergist, significantly enhancing the attractiveness of ipsdienol.[1][2] The production of this compound and the behavioral response of I. pini to it exhibit significant geographical variation across North America.[3][4] For instance, eastern populations of I. pini in New York and Wisconsin produce this compound, and its synergistic effect on pheromone attraction is most pronounced in these regions, particularly for males.[3][4] In contrast, Californian populations of I. pini do not produce detectable levels of this compound, and the synergistic effect is considerably weaker.[3][4] This variation underscores the importance of understanding the specific olfactory mechanisms that mediate the detection of this key semiochemical.

Molecular and Physiological Reception of this compound

While the specific olfactory receptor for this compound has not yet been identified in Ips pini, extensive research on the closely related Eurasian spruce bark beetle, Ips typographus, has revealed a highly specific receptor, ItypOR36.[3] Given the conserved nature of olfaction within the Ips genus, ItypOR36 serves as a strong predictive model for the this compound receptor in I. pini.

The this compound-Specific Odorant Receptor

In I. typographus, ItypOR36 is the most highly expressed odorant receptor in the antennae.[3] Functional characterization through heterologous expression in HEK293 cells demonstrated that ItypOR36 responds with high specificity and sensitivity exclusively to this compound when tested against a broad panel of ecologically relevant compounds.[3] It is highly probable that a homologous odorant receptor exists in Ips pini and is responsible for the detection of this compound.

Olfactory Sensory Neuron (OSN) Response

Single-sensillum recordings (SSR) in I. typographus have identified a distinct and abundant class of olfactory sensory neurons (OSNs) that are selectively tuned to this compound.[3] These this compound-responsive neurons are consistently the B-neurons (characterized by a smaller spike amplitude) within the olfactory sensilla.[3] A notable finding is that these this compound-detecting B-neurons are co-localized with at least seven different classes of A-neurons (larger spike amplitude) that respond to other semiochemicals, such as the aggregation pheromone component cis-verbenol and the host volatile myrcene.[3] This suggests a complex organization of the peripheral olfactory system in Ips beetles.

Olfactory Signaling Pathway

The detection of this compound by a specific odorant receptor on the dendrite of an OSN initiates a signal transduction cascade that results in the generation of an action potential. The current understanding of insect olfactory signaling suggests that the odorant receptor and its co-receptor (Orco) form a ligand-gated ion channel. The binding of this compound to the specific Ips pini odorant receptor likely induces a conformational change, opening the channel and allowing an influx of cations, which depolarizes the neuron and triggers a nerve impulse. This signal is then transmitted to the antennal lobe for further processing.

Caption: Generalized insect olfactory signaling pathway for this compound reception.

Behavioral Response of Ips pini to this compound

Field trapping experiments have consistently demonstrated that this compound significantly synergizes the attraction of I. pini to its primary aggregation pheromone, ipsdienol. The response is dose-dependent, with higher doses of this compound generally leading to increased trap catches, up to a certain threshold where attraction may level off or even decrease.

Quantitative Behavioral Data

The following tables summarize the quantitative data from key field studies on the behavioral response of Ips pini to varying doses of this compound in conjunction with ipsdienol.

| Study | Location | Ipsdienol Dose | This compound Dose | Mean Trap Catch of I. pini | % Increase over Ipsdienol Alone |

| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-4:1 (L:I) | Increased | - |

| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-3:1 (L:I) | Increased | - |

| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-2:1 (L:I) | Increased | - |

| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-1:1 (L:I) | Increased | - |

| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 1:1 (L:I) | Increased | - |

| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 0 µ g/day | ~150 | 0% |

| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 20 µ g/day | ~300 | ~100% |

| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 200 µ g/day | ~250 | ~67% |

| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 2 mg/day | <100 | Negative |

| Miller et al. (1997)[5] | British Columbia | Racemic or (-)-ipsdienol | 0.02 mg/day | Synergized | - |

| Miller et al. (1997)[5] | Montana | Racemic or (-)-ipsdienol | 0.02 mg/day | Weakly Synergized | - |

| Miller et al. (1997)[5] | California | Racemic or (-)-ipsdienol | 0.02 mg/day | Not Significant | - |

Note: Data from Teale et al. (1991) indicated increased trap catches at lower ratios of this compound to ipsdienol, but specific mean catch numbers were not presented in a directly comparable format.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound reception in Ips pini. The protocols for SSR and heterologous expression are adapted from studies on I. typographus due to the absence of such published data for I. pini.

Single-Sensillum Recording (SSR)

This electrophysiological technique allows for the measurement of action potentials from individual OSNs in response to odor stimuli.

Caption: Workflow for Single-Sensillum Recording (SSR).

Protocol:

-

Beetle Preparation: An adult Ips pini is immobilized in a truncated pipette tip, with its head protruding. The antenna is stabilized on a glass slide using dental wax or a glass capillary.

-

Electrode Placement: A sharp glass capillary or tungsten electrode (reference electrode) is inserted into the beetle's eye. A second, sharper recording electrode is carefully inserted into the base of a single olfactory sensillum on the antennal club.

-

Stimulus Preparation: this compound is diluted in a solvent (e.g., hexane) to the desired concentrations. A small amount of the solution is applied to a filter paper strip, which is then inserted into a glass cartridge.

-

Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. The stimulus cartridge is placed in the airstream, and a puff of air is delivered through it to introduce the this compound vapor to the antenna.

-

Recording and Analysis: The electrical signals from the OSNs are amplified, filtered, and recorded. The resulting action potentials are counted and analyzed to determine the neuron's response (spike frequency) to this compound.

Heterologous Expression and Functional Characterization

This in vitro method is used to confirm the function of a specific odorant receptor gene.

Protocol:

-

Gene Cloning: The candidate this compound receptor gene (e.g., a homolog of ItypOR36) and the co-receptor gene (Orco) are cloned from Ips pini antennal cDNA.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with the expression plasmids containing the candidate receptor and Orco genes.

-

Calcium Imaging or Electrophysiology: After a period to allow for protein expression, the transfected cells are loaded with a calcium-sensitive dye (e.g., Fura-2). The cells are then stimulated with this compound, and the change in intracellular calcium levels is measured using fluorescence microscopy. Alternatively, whole-cell patch-clamp recordings can be performed to measure odorant-induced currents.

-

Dose-Response Analysis: The response of the cells is tested against a range of this compound concentrations to determine the receptor's sensitivity (EC50).

Field Trapping Behavioral Assay

This experiment is designed to quantify the behavioral response of I. pini to this compound in a natural setting.

Caption: Workflow for a field trapping behavioral assay.

Protocol:

-

Trap Setup: Multiple-funnel traps (e.g., Lindgren funnel traps) are deployed in a grid pattern within a suitable pine stand. Traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference.

-

Lure Preparation: Lures are prepared with a constant release rate of ipsdienol and varying release rates of this compound. A control lure with only ipsdienol is also included.

-

Experimental Design: The different lure treatments are randomly assigned to the traps. The experiment is replicated multiple times.

-

Data Collection: Traps are checked at regular intervals, and the captured Ips pini are collected, counted, and their sex is determined.

-

Statistical Analysis: The trap catch data are analyzed using statistical methods such as ANOVA to determine if there are significant differences in attraction between the different this compound doses.

Conclusion and Future Directions

The olfactory reception of this compound in Ips pini is a critical component of its chemical ecology, directly influencing its ability to successfully colonize host trees. While behavioral data clearly establish the synergistic role of this compound, the precise molecular and physiological underpinnings in I. pini remain an area for further investigation. The identification and functional characterization of the this compound-specific odorant receptor in I. pini, likely a homolog of ItypOR36 from I. typographus, is a key next step. Furthermore, conducting electrophysiological studies (EAG and SSR) on I. pini will be essential to confirm the neuronal responses and compare them with the I. typographus model. A deeper understanding of these mechanisms will not only advance our knowledge of insect olfaction but also provide novel targets for the development of more effective and specific pest management strategies for the pine engraver beetle.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Evolutionary Significance of Lanierone in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a pivotal semiochemical in the chemical communication systems of several bark beetle species, most notably the pine engraver, Ips pini. Initially identified as a minor pheromone component, its role has been shown to be complex and geographically variable, acting as a synergist for the primary aggregation pheromone, ipsdienol, in some populations, while in others its effects are less pronounced. This technical guide synthesizes the current understanding of this compound's evolutionary significance, its biosynthesis, mechanism of action, and its varied roles in insect communication. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of semiochemical-based pest management strategies.

Introduction

Chemical communication is a fundamental driver of insect behavior, mediating critical interactions such as mating, aggregation, and host selection. Among the vast array of semiochemicals, pheromones play a crucial role in the life history of many insect species. This compound, a monoterpene-derived ketone, has emerged as a significant component in the chemical repertoire of certain bark beetles.[1][2] Its discovery and subsequent research have unveiled a fascinating story of chemical synergy, geographic variation in pheromone production and response, and the intricate interplay between different trophic levels.[3][4][5] This document provides an in-depth examination of the evolutionary importance of this compound, with a focus on its role in the chemical ecology of Ips pini and other associated insects.

This compound in Ips pini Chemical Ecology

A Synergist to Ipsdienol

This compound's primary recognized function in Ips pini is as a synergist to the main aggregation pheromone, ipsdienol.[1][6] While synthetic ipsdienol alone can be weakly attractive, the addition of this compound in specific ratios significantly enhances the attraction of both male and female beetles.[1][7] This synergistic relationship is crucial for orchestrating mass attacks on host trees, a key strategy for overcoming tree defenses.[8]

Geographic Variation in Production and Response

A striking feature of the this compound system is its geographic variability.[5][6][9] Male Ips pini from eastern North American populations, such as those in New York and Wisconsin, produce this compound and exhibit a strong synergistic response to it.[1][5][9] In contrast, populations in California do not appear to produce detectable levels of this compound, and the synergistic effect is significantly lower.[3][4][9] This geographic divergence suggests different selective pressures acting on the pheromone communication system across the species' range.

Influence on Sex Ratio

The ratio of this compound to ipsdienol can also influence the sex ratio of attracted beetles. Field studies have shown that increasing the proportion of this compound in baited traps can lead to an increase in the proportion of males captured.[1][7] However, this effect also appears to be geographically dependent, with some studies in California finding no significant impact of this compound on the sex ratio.[5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies on the production and behavioral effects of this compound.

Table 1: Production of this compound by Male Ips pini

| Geographic Origin | This compound Production (relative to ipsdienol) | Citation |

| New York | Approximately 0.2% | [1][7] |

| California | Not detectable | [3][4] |

Table 2: Behavioral Response of Ips pini to this compound-Ipsdienol Blends

| Location | Lure Composition (this compound:Ipsdienol) | Observation | Citation |

| New York | 1:100 (synthetic) | As attractive as natural pheromone sources. | [1][7] |

| New York | 10⁻⁴:1 to 1:1 (varied ratios) | Increased beetle capture at lower this compound ratios. | [1][7] |

| California | 20 µ g/day this compound + 1 mg/day (-)-ipsdienol | Significantly greater response than ipsdienol alone. | [3][4] |

| California | 2 mg/day this compound + 1 mg/day (-)-ipsdienol | Significantly lower response than ipsdienol alone. | [3][4] |

Table 3: Effect of this compound on Other Insect Species

| Species | Interaction with this compound | Observation | Citation |

| Enoclerus lecontei (Predator) | Kairomone | Attracted to this compound when released with ipsdienol (synergism). | [3][4] |

| Temnochila chlorodia (Predator) | No significant effect | Attracted to treatments containing ipsdienol, regardless of this compound. | [3] |

| Enoclerus sphegeus (Predator) | No significant effect | Attracted to treatments containing ipsdienol, regardless of this compound. | [3] |

| Tomicobia tibialis (Parasitoid) | No significant effect | Responded in greater numbers to male-infested logs than synthetic lures. | [3] |

| Ips integer | Attractant | Attracted to this compound alone in Montana. | [4][5] |

| Ips typographus | Anti-attractant | Low release rates of this compound inhibited attraction to aggregation pheromone. | [4] |

Experimental Protocols

Pheromone Collection and Analysis

A common method for collecting volatile pheromones from bark beetles involves aeration of individuals on a host substrate.

-

Insect Rearing and Collection: Beetles are collected from infested host material or reared in the laboratory. For pheromone collection, beetles are sexed and placed in a controlled environment.

-

Aeration System: Male beetles are allowed to bore into a suitable host log (e.g., pine) placed within a sealed chamber. Purified air is passed over the beetles and through an adsorbent trap, such as Porapak Q, to collect the volatile compounds.

-

Extraction and Analysis: The collected volatiles are eluted from the adsorbent using a solvent like pentane. The resulting extract is then concentrated and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone components.

Field Bioassays

Field trapping experiments are essential for determining the behavioral activity of semiochemicals.

-

Trap Design: Various trap designs can be used, such as funnel traps or panel traps.

-

Lure Preparation: Lures are prepared with synthetic pheromone components. The release rates of the compounds are controlled using appropriate dispensers (e.g., bubble caps, capillary tubes).

-

Experimental Design: Traps are typically deployed in a randomized complete block design to account for spatial variation in the environment. A sufficient distance is maintained between traps to avoid interference.

-

Data Collection and Analysis: The number of captured insects is recorded at regular intervals. The data are then analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatments.

Biosynthesis and Olfactory Detection

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound in Ips pini is not fully elucidated, it is known to be a monoterpene-derived ketone. Bark beetles utilize precursors from their host trees (monoterpenes like myrcene) or produce pheromones de novo from acetate via the isoprenoid pathway.[10][11] The production of many bark beetle pheromones is regulated by juvenile hormone III.[11][12]

Olfactory Detection and Signaling

Insects detect volatile chemical cues through olfactory sensory neurons (OSNs) located in sensilla on their antennae.[13] These neurons express specific odorant receptors (ORs) that bind to particular odorants. The binding of an odorant to an OR triggers a signaling cascade that leads to the generation of an action potential, which is then transmitted to the brain for processing.

The Eurasian spruce bark beetle, Ips typographus, possesses a highly specific and abundant odorant receptor (ItypOR36) that responds exclusively to this compound.[9] This discovery, made through a "reverse chemical ecology" approach, highlights the importance of this compound even in species that are not known to produce it.[4]

Evolutionary Significance

The evolution of this compound as a semiochemical is likely driven by a combination of factors related to mate finding, resource competition, and predator avoidance.

Signal Specificity and Speciation

Pheromone blends are often species-specific, and subtle variations in these chemical signals can contribute to reproductive isolation and speciation. The geographic variation in this compound production and reception in Ips pini may represent an ongoing process of evolutionary divergence. In regions where multiple Ips species co-occur, the presence of a unique synergistic component like this compound could enhance signal specificity, reducing cross-attraction and ensuring efficient mate finding. The evolution of pheromones in bark beetles is often characterized by significant shifts in chemical composition rather than gradual changes.[14][15]

Trophic Interactions

The use of this compound as a kairomone by predators like Enoclerus lecontei illustrates the evolutionary "arms race" between predators and prey.[3][4] While this compound enhances the aggregation of Ips pini, it also inadvertently signals their presence to natural enemies. This creates a selective pressure that could influence the evolution of the pheromone blend, potentially favoring individuals that produce a less conspicuous signal.

Interspecific Competition

This compound can also play a role in interspecific competition. For instance, while it is an attractant for Ips integer in some areas, it acts as an anti-attractant for the Eurasian spruce bark beetle, Ips typographus.[4][5] This suggests that this compound could be used by some species to partition resources and avoid competition with other bark beetle species. The evolution of chemical communication in insects is a dynamic process shaped by the need to effectively communicate with conspecifics while minimizing eavesdropping by competitors and predators.[16]

Implications for Drug and Pesticide Development

A thorough understanding of this compound's role in insect communication opens up several avenues for the development of novel pest management strategies.

-

Pheromone-Based Monitoring and Trapping: The synergistic effect of this compound can be exploited to develop more effective lures for monitoring and mass trapping of Ips pini in regions where it is active.

-

Mating Disruption: The application of synthetic this compound, alone or in combination with other pheromone components, could be used to disrupt mating by confusing male beetles and preventing them from locating females.

-

Push-Pull Strategies: this compound's anti-attractant effect on species like Ips typographus could be incorporated into "push-pull" strategies, where it is used to "push" pests away from valuable timber resources, while attractive pheromones "pull" them into traps.

-

Novel Insecticides: The odorant receptors that detect this compound represent potential targets for the development of novel insecticides that specifically disrupt the olfactory system of pest insects.

Conclusion

This compound is more than just a minor pheromone component; it is a key player in a complex web of chemical communication that has significant evolutionary and ecological implications. Its role as a synergist, its geographic variability, and its influence on other species highlight the dynamic nature of insect chemical communication. Continued research into the biosynthesis, neural processing, and evolutionary history of this compound will not only deepen our understanding of insect chemical ecology but also provide valuable tools for the development of environmentally sound pest management strategies. The intricate story of this compound serves as a compelling example of how the study of a single molecule can reveal fundamental principles of evolution and behavior.

References

- 1. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Ips pini - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]